Potassium titanium oxide oxalate dihydrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related titanium(IV) oxalate compounds involves intricate chemical processes that yield polycrystalline forms. These compounds serve as precursors for the synthesis of advanced materials, including PZT type oxides. The synthesis technique involves solving the crystal structure ab initio from powder diffraction data, demonstrating the compound's complex formation and its structural integrity at various temperatures (Boudaren, T. Bataille, J. Auffredic, & D. Louër, 2003).

Molecular Structure Analysis

Potassium aquatrioxalatotitanate(III) tetrahydrate's structure, as a close relative, has been determined to exhibit an orthorhombic symmetry, demonstrating the intricate arrangement of titanium atoms surrounded by oxygen atoms in a distorted pentagonal-bipyramidal arrangement. This structural configuration is critical for understanding the electronic and geometric properties of potassium titanium oxide oxalate derivatives (Eve & Niven, 1990).

Chemical Reactions and Properties

The thermal dehydration of potassium titanium oxalate illustrates its thermal stability and reactivity. The compound undergoes dehydration in a single step, indicating a high degree of structural stability up to a certain temperature threshold. This property is essential for applications requiring thermal processing (Muraleedharan & Labeeb, 2012).

Physical Properties Analysis

The surface science of titanium dioxide, closely related to the titanium compounds in potassium titanium oxide oxalate dihydrate, provides insight into the material's surface properties and interactions. Understanding these properties is crucial for applications in catalysis and materials science (Diebold, 2003).

Chemical Properties Analysis

The chemical properties of titanium(IV) oxide derivatives prepared from potassium titanium oxalate highlight the material's photocatalytic performance and reactivity under various conditions. These characteristics make potassium titanium oxide oxalate derivatives promising for environmental and energy applications (Lei et al., 2019).

Applications De Recherche Scientifique

Synthesis of Chromene Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : PTO is used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol .

- Methods of Application : The exact experimental procedures are not specified in the source, but it involves the use of PTO as a catalyst in a condensation reaction .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Surface Functionalization of Aluminum Alloy

- Scientific Field : Materials Science

- Application Summary : PTO is used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .

- Methods of Application : The exact experimental procedures are not specified in the source, but it involves the use of PTO as an electrolyte in a PEO process .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Synthesis of Titanosilicate Mesoporous Materials

- Scientific Field : Materials Chemistry

- Application Summary : PTO is used as a titanium source in the synthesis of titanosilicate mesoporous materials (TiSi-MMs) with adjustable textural properties .

- Methods of Application : TiSi-MMs are synthesized by the sol-gel method. Tetraethyl orthosilicate (TEOS) is used as a silicon source, while PTO is used as a titanium source .

- Results or Outcomes : The specific surface area, pore volume, and average pore diameter of TiSi-MMs synthesized using PTO are smaller than those of TiSi-MMs synthesized using tetraethyl orthotitanate (TEOT). In the acetalization reaction of biomass-derived furfural with n-propanol, the conversions of furfural over TEOT-derived TiSi-MMs are higher than that over silicate mesoporous material (Si-MM), demonstrating that the introduction of Ti significantly enhances the catalytic performance .

Safety And Hazards

Propriétés

IUPAC Name |

dipotassium;2-hydroxy-2-oxoacetate;oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAHBGSBURBZIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

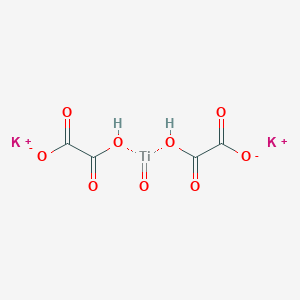

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O9Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021353 | |

| Record name | Titanium oxalate, potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium titanium oxide oxalate dihydrate | |

CAS RN |

14481-26-6 | |

| Record name | Titanium oxalate, potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)